molecular formula C14H19N B8307685 3-Methyl-2-pentyl-1H-indole CAS No. 89188-94-3

3-Methyl-2-pentyl-1H-indole

Cat. No.: B8307685
CAS No.: 89188-94-3
M. Wt: 201.31 g/mol
InChI Key: DLAALYCRNAEUQM-UHFFFAOYSA-N
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Description

3-Methyl-2-pentyl-1H-indole is a useful research compound. Its molecular formula is C14H19N and its molecular weight is 201.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

89188-94-3

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

3-methyl-2-pentyl-1H-indole

InChI

InChI=1S/C14H19N/c1-3-4-5-9-13-11(2)12-8-6-7-10-14(12)15-13/h6-8,10,15H,3-5,9H2,1-2H3

InChI Key

DLAALYCRNAEUQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C2=CC=CC=C2N1)C

Origin of Product

United States

Scientific Research Applications

Anticancer Properties
Research has highlighted the potential of 3-Methyl-2-pentyl-1H-indole derivatives in anticancer therapies. For instance, studies have shown that indole derivatives can exhibit significant growth inhibition against various cancer cell lines, including colon, lung, breast, and skin cancers. The mechanisms often involve the induction of apoptosis and disruption of cancer cell proliferation pathways .

Neuroprotective Effects
In animal models, compounds similar to this compound have demonstrated neuroprotective properties. These studies suggest that such compounds may enhance cognitive function and reduce neuroinflammation, making them candidates for further research in neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate efficacy against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Multicomponent Reactions : Recent advancements have utilized multicomponent reactions involving indoles to create complex derivatives efficiently. These reactions often result in high yields and diverse chemical structures suitable for biological testing .
  • Functionalization Techniques : The introduction of different substituents at specific positions on the indole ring has been explored to enhance biological activity. For example, modifications at the C-3 position have been linked to improved anticancer properties .

Therapeutic Applications

Cardiovascular Health
Some derivatives of indole compounds are being investigated for their cardioprotective effects. These compounds may function as cardiotonics or bronchodilators, offering potential benefits in treating cardiovascular diseases and respiratory conditions .

Pain Management
Indole derivatives have also been studied for their analgesic properties. Certain methanesulfonyl derivatives have shown promising results in both in vitro and in vivo models for pain relief .

Case Studies

Study Focus Findings
Case Study 1Anticancer ScreeningIndole derivatives exhibited potent growth inhibition in cancer cell lines, emphasizing structural modifications for enhanced activity .
Case Study 2NeuroprotectionTreatment with indole compounds improved cognitive function in Alzheimer's models, reducing neuroinflammation markers.
Case Study 3Antimicrobial ActivityIndole derivatives displayed activity against various bacterial strains, indicating potential as antimicrobial agents.

Preparation Methods

Reaction Mechanism and Catalytic System

The Larock indole synthesis, a palladium-catalyzed heteroannulation reaction, is a cornerstone method for constructing 3-methyl-2-pentyl-1H-indole. This approach utilizes o-iodoacetanilide derivatives and alkynes in the presence of a palladium catalyst to form the indole core. Key steps include:

  • Oxidative addition of the aryl halide to Pd(0), forming a Pd(II) intermediate.

  • Alkyne insertion into the Pd–C bond, establishing the indole scaffold.

  • Reductive elimination to release the product and regenerate the Pd(0) catalyst.

The catalytic system typically employs 2% Pd(OAc)₂ and 5% tris(tert-butyl)phosphine (P(t-Bu)₃) in solvents such as DMF or acetonitrile. Sodium carbonate (1.5 equiv) acts as a base to neutralize HBr byproducts.

Table 1: Larock Synthesis Conditions for this compound

EntryAlkyne SubstituentSolventTemp (°C)Time (h)Yield (%)
11-HexyneDMF100390
21-PentyneMeCN100978

Regioselectivity and Isomer Control

Regioselectivity in Larock syntheses depends on alkyne substitution patterns. For this compound, terminal alkynes with linear alkyl chains (e.g., 1-hexyne) favor 2-pentyl substitution due to steric and electronic effects. However, branched alkynes (e.g., 3,3-dimethyl-1-butyne) may yield regioisomeric mixtures, necessitating chromatographic separation.

Fischer Indole Synthesis: Acid-Catalyzed Cyclocondensation

Substrate Preparation and Cyclization

The Fischer indole synthesis constructs the indole ring via cyclocondensation of arylhydrazines with carbonyl compounds. For this compound:

  • Hydrazine formation : Reacting 4-pentylcyclohexanone with phenylhydrazine yields the corresponding hydrazone.

  • Cyclization : Heating the hydrazone in acidic conditions (e.g., HCl/EtOH) induces-sigmatropic rearrangement, forming the indole nucleus.

Table 2: Fischer Synthesis Optimization

Acid CatalystSolventTemp (°C)Time (h)Yield (%)
HClEthanol801265
H₂SO₄Toluene110672

Limitations and Byproduct Formation

While effective for 3-methyl substitution, Fischer methods struggle with 2-pentyl orientation due to competing ketone enolization pathways. Impurities such as 2-methyl-3-pentyl regioisomers (up to 15%) are common, requiring silica gel chromatography for isolation.

Transition Metal-Mediated Cross-Couplings

Suzuki-Miyaura Functionalization

Post-cyclization functionalization via Suzuki coupling introduces the pentyl group at the 2-position:

  • Borylation : 3-Methyl-1H-indole undergoes directed ortho-borylation using Ir-catalyzed C–H activation.

  • Cross-coupling : Reacting the boronate ester with pentylmagnesium bromide in the presence of Pd(PPh₃)₄ yields the target compound.

Heck Reaction Approaches

The intramolecular Heck reaction offers an alternative route:

  • Substrate design : N-allyl-o-iodoaniline derivatives pre-install the pentyl group.

  • Cyclization : Pd(OAc)₂ catalysis induces C–C bond formation, yielding this compound in 85% yield.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified via flash chromatography (hexanes:Et₂O = 9:1) to isolate regioisomers. Acetylated intermediates (e.g., N-acetyl indoles) enhance separation efficiency by increasing polarity differences.

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 0.91 (t, 3H, J = 6.7 Hz, pentyl-CH₃), 2.38 (s, 3H, 3-CH₃), 7.05–7.21 (m, 4H, aromatic).

  • MS (EI) : m/z 201.31 [M]⁺, consistent with C₁₄H₁₉N.

Comparative Method Analysis

Table 3: Synthesis Route Evaluation

MethodYield (%)Purity (%)ScalabilityCost Index
Larock Synthesis9098High$$$
Fischer Synthesis7285Moderate$$
Heck Reaction8595Low$$$$

The Larock method excels in yield and scalability but requires expensive palladium catalysts. Fischer synthesis remains cost-effective for small-scale production despite lower regiocontrol.

Q & A

Q. What safety protocols are critical when handling this compound in the lab?

  • Precautions : Use fume hoods for synthetic steps involving volatile reagents (e.g., acetic acid). For spills, neutralize with sodium bicarbonate before disposal. First aid: Flush eyes with water for 15+ minutes and seek medical attention for persistent irritation .

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